BenchChemオンラインストアへようこそ!

Adenosine 5'-diphosphate

P2Y12 receptor platelet aggregation GPCR pharmacology

ADP is the native, non-substitutable agonist for P2Y1, P2Y12, and P2Y13 receptors, validated for physiological platelet aggregation and kinase assays. Unlike synthetic analogs (2MeSADP) or impurity-prone ATP, this ≥95% HPLC-pure ADP ensures receptor-specific activation at endogenous EC50 levels (209 nM for P2Y12). Use for native-response studies, antagonist screening, or mitochondrial respirometry. Avoid assay artifacts from nucleotide contamination. Bulk and custom packaging available for research and development.

Molecular Formula C10H15N5O10P2
Molecular Weight 427.20 g/mol
Cat. No. B7824527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-diphosphate
Molecular FormulaC10H15N5O10P2
Molecular Weight427.20 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)
InChIKeyXTWYTFMLZFPYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 5'-diphosphate (ADP): Essential Nucleotide for Platelet Activation, Mitochondrial Bioenergetics, and Kinase Assays


Adenosine 5′-diphosphate (ADP) is a fundamental purine nucleotide that serves as the endogenous agonist for multiple P2Y receptors (P2Y1, P2Y12, P2Y13) and as a key substrate/product in cellular energy metabolism [1]. ADP induces human platelet aggregation through simultaneous activation of P2Y1 and P2Y12 receptors, acting as the primary physiological trigger for thrombus formation [2]. Beyond hemostasis, ADP functions as a critical phosphate acceptor in mitochondrial oxidative phosphorylation, where its concentration directly controls respiration rates [3]. ADP is also widely employed as a universal readout in kinase activity assays, where its accumulation provides a direct measure of phosphorylation reactions [4].

Why Adenosine 5'-diphosphate Cannot Be Replaced by ATP or 2MeSADP in P2Y Receptor Pharmacology


ADP cannot be generically substituted with other adenine nucleotides because each compound exhibits a distinct pharmacological fingerprint across the P2Y receptor family. While 2-methylthio-ADP (2MeSADP) is approximately 200-fold more potent at the P2Y12 receptor, it activates both P2Y12 and P2Y1 with different efficacy profiles, confounding interpretation of receptor-specific responses [1]. Conversely, ATP acts as a competitive antagonist rather than an agonist at P2Y1 and P2Y12 receptors, provided that diphosphate contaminants are rigorously removed [2]. Commercial ATP preparations frequently contain ADP impurities that produce artifactual agonist activity, leading to erroneous conclusions about receptor pharmacology [3]. These receptor-specific and purity-dependent differences mean that substitution of ADP with ATP or 2MeSADP fundamentally alters the biological response being measured.

Quantitative Differentiation of Adenosine 5'-diphosphate: P2Y12 EC50, Binding Affinity, and Mitochondrial ADP/O Ratios


P2Y12 Receptor Agonist Potency: ADP (EC50 209 nM) vs 2MeSADP (EC50 1.0 nM)

At the human P2Y12 receptor heterologously expressed in CHO cells, the natural agonist ADP inhibits forskolin-induced cAMP accumulation with an EC50 of 209 nM. In the same assay system, the synthetic agonist 2-methylthio-ADP (2MeSADP) exhibits an EC50 of 1.0 nM, making it approximately 209-fold more potent [1]. This potency difference dictates that ADP is the appropriate tool for studying endogenous P2Y12 signaling under near-physiological conditions, while 2MeSADP is preferred when maximal receptor activation is required.

P2Y12 receptor platelet aggregation GPCR pharmacology

P2Y12 Receptor Partial Agonism: ADP vs ADPβS Rank Order Potency

In both P2Y1-deficient mouse platelets (expressing native P2Y12) and 1321 N1 astrocytoma cells expressing recombinant human P2Y12, ADP and its structural analogs inhibit cAMP accumulation with the following rank order of potency: 2-methylthio-ADP (2MeSADP) >> ADP > adenosine 5'-(β-thio)diphosphate (ADPβS) [1]. While exact EC50 values for ADP and ADPβS are not provided, the clear rank order demonstrates that ADP is more potent than ADPβS at the P2Y12 receptor.

P2Y12 receptor platelet pharmacology nucleotide analog

P2Y13 Receptor Agonist Potency: ADP (EC50 60 nM) vs ATP and IDP

At the human P2Y13 receptor, ADP stimulates the receptor with an EC50 of 60 nM. In comparison, ATP is significantly less potent, and IDP (inosine diphosphate) exhibits the lowest potency in the tested series. The complete rank order of potency is: 2-methylthio-ADP = adenosine 5'-O-2-(thio)diphosphate = 2-methylthio-ATP > ADP > AP3A > ATP > IDP [1]. This profile demonstrates that ADP is a moderately potent agonist at P2Y13, with ATP being a weaker agonist, and IDP being substantially less active.

P2Y13 receptor ADP receptor Gαi-coupled GPCR

Platelet ADP Receptor Binding: High-Affinity Ki Values for ADP vs ATP Analogs

In competitive binding assays using ³H-ADP on formaldehyde-fixed human platelets, ADP analogs without C2-purine substitutions bind with Ki values <0.7 μM, whereas C2-substituted analogs bind with Ki values >2 μM . For the diastereoisomeric agonist pair, Sp-ADP-α-S and Rp-ADP-α-S exhibit Ki values of 210 nM and 560 nM at the high-affinity binding site, respectively. For the antagonist pair, Sp-ATP-α-S and Rp-ATP-α-S bind with affinities of 17 nM and 156 nM, respectively, with corresponding inhibitory Ki values of 4 μM and 20 μM .

platelet ADP receptor radioligand binding P2T-purinoceptor

Optimal Application Scenarios for Adenosine 5'-diphosphate: From Platelet Aggregation to Mitochondrial Bioenergetics


Physiological P2Y12 Receptor Activation in Platelet Aggregation Studies

For experiments requiring endogenous-level activation of the P2Y12 receptor to study antiplatelet drug efficacy or platelet signaling pathways, ADP at concentrations near its EC50 (209 nM) provides physiologically relevant stimulation . In contrast, 2MeSADP (EC50 1.0 nM) produces near-maximal receptor activation that may mask subtle pharmacological effects. Use ADP when studying the native ADP response in washed platelets, PRP, or whole blood aggregation assays.

P2Y13 Receptor Characterization in Immune and Neural Tissues

ADP (EC50 60 nM) serves as the benchmark agonist for characterizing P2Y13 receptor function in brain and immune system tissues, where P2Y13 mRNA is abundantly expressed . ATP is a weaker agonist at this receptor, and IDP is substantially less active. When screening compounds for P2Y13 antagonism or studying P2Y13-mediated signaling in microglia or lymphocytes, ADP should be used as the reference agonist to ensure robust and reproducible receptor activation.

High-Affinity Platelet ADP Receptor Binding and Antagonist Screening

ADP radioligand binding assays on fixed platelets reveal that unsubstituted ADP analogs bind with Ki <0.7 μM, whereas C2-substituted analogs bind with Ki >2 μM . This binding affinity range provides a calibrated reference point for screening novel P2Y12 or P2Y1 antagonists. When establishing a competitive binding assay to rank-order antagonist candidates, ³H-ADP is the preferred tracer because its binding properties are well-characterized across both high- and low-affinity platelet binding sites.

Mitochondrial Respiration Control: ADP Titration in High-Resolution Respirometry

In high-resolution respirometry of permeabilized muscle fibers, mitochondrial respiration is controlled by ADP concentration. Protocol C (increasing ADP from 2.5–2000 μM) accurately determines the apparent Km for ADP and assesses the role of mitochondrial creatine kinase in ATP production, whereas Protocol A (only two ADP concentrations) underestimates ADP sensitivity in high-oxidative-capacity muscles . For precise characterization of mitochondrial function in human skeletal and cardiac muscle biopsies, ADP should be titrated across a full concentration range to capture the complete ADP sensitivity profile.

Quote Request

Request a Quote for Adenosine 5'-diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.